Product packaging for 3-Isopropylisoindolin-1-one(Cat. No.:CAS No. 126091-37-0)

3-Isopropylisoindolin-1-one

Cat. No.: B591201
CAS No.: 126091-37-0
M. Wt: 175.231
InChI Key: PGUXFHVBRYSFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylisoindolin-1-one is a synthetically accessible compound based on the privileged isoindolinone scaffold, a bicyclic framework where a benzene ring is fused with a nitrogen-containing five-membered lactam ring . This core structure is of significant interest in medicinal chemistry and drug discovery, as it is found in a remarkable range of bioactive molecules and several approved clinical drugs . Isoindolinone derivatives have been reported to exhibit diverse biological activities, making them valuable templates for developing novel therapeutic agents . The isoindolinone scaffold is a key structural motif in several pharmacological classes. Notably, 3-alkyl-2,3-dihydro-1H-isoindol-1-one derivatives, which are structurally very similar to this compound, have been investigated as potent anti-ischemic stroke agents. These compounds have demonstrated superior efficacy to existing drugs by exhibiting a combination of antiplatelet aggregation and potent antioxidant activity , effectively scavenging free radicals and protecting against oxidative stress in cellular and animal models of cerebral ischemia . Furthermore, various substituted isoindolinone derivatives are recognized for their potential in central nervous system (CNS) drug discovery, with some acting as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, while others show activity as anxiolytic or cytotoxic agents . The structural similarity of the isoindolinone ring to phthalide-based drugs, but with a more metabolically stable amide bond, often results in improved bioavailability and makes it a versatile building block for designing new active compounds . This product is provided for research and development purposes . Intended Use & Research Applications: This compound is intended for use by qualified researchers in laboratory settings only. Its primary applications include: • Use as a key intermediate in organic synthesis and medicinal chemistry. • Biological screening for various pharmacological activities. • Structure-activity relationship (SAR) studies to develop new therapeutic agents. • Investigation of mechanisms related to oxidative stress, platelet aggregation, and cholinesterase inhibition. WARNING: This product is strictly for research use in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for the safe handling, storage, and disposal of this material in compliance with their local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B591201 3-Isopropylisoindolin-1-one CAS No. 126091-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126091-37-0

Molecular Formula

C11H13NO

Molecular Weight

175.231

IUPAC Name

3-propan-2-yl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)11(13)12-10/h3-7,10H,1-2H3,(H,12,13)

InChI Key

PGUXFHVBRYSFMC-UHFFFAOYSA-N

SMILES

CC(C)C1C2=CC=CC=C2C(=O)N1

Synonyms

1H-Isoindol-1-one,2,3-dihydro-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Isopropylisoindolin 1 One and Its Analogues

Classical and Established Synthetic Routes to Isoindolinones

Traditional approaches to isoindolinone synthesis often rely on cyclization reactions to form the characteristic lactam ring and reduction of readily available starting materials.

Cyclization Reactions and Lactam Formation Strategies

The formation of the five-membered lactam ring is a cornerstone of isoindolinone synthesis. researchgate.net One common strategy involves the cyclization of ortho-substituted benzonitriles. For instance, the reaction of 2-cyanobenzaldehyde (B126161) with various amines can lead to the formation of 3-substituted isoindolin-1-ones. nih.gov A one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an alcohol, catalyzed by acetic acid, provides a direct route to 2-substituted 3-alkoxyisoindolin-1-imine derivatives. sorbonne-universite.fr

Another established method involves the tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde, catalyzed by potassium carbonate, to yield 3-substituted isoindolinones. researchgate.net Furthermore, intramolecular cyclization of 2-alkynylbenzamides has been utilized, although this can sometimes result in a mixture of isomers. thieme-connect.de The reaction of 2-formylbenzoic acid derivatives with amines to form chiral amines, followed by lactamization, is another pathway to this scaffold. acs.org

A simple and efficient method for preparing 3-((nitrophenyl)amino)isoindolin-1-one derivatives involves the reaction of 2-cyanobenzaldehyde with 2-nitroaniline (B44862) derivatives in dichloromethane, initiated by a few drops of methanolic potassium hydroxide. nih.gov This reaction proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl group, followed by intramolecular cyclization. nih.gov

Starting Material(s)Reagents/CatalystProduct TypeRef.
2-Cyanobenzaldehyde, Amine, AlcoholAcetic Acid2-Substituted 3-Alkoxyisoindolin-1-imine sorbonne-universite.fr
2-Cyanobenzaldehyde, Active Methylene CompoundPotassium Carbonate3-Substituted Isoindolinone researchgate.net
2-Cyanobenzaldehyde, 2-Nitroaniline DerivativeMethanolic KOH3-((Nitrophenyl)amino)isoindolin-1-one nih.gov
2-Alkyl-N-substituted benzamidesCopper catalystFunctionalized isoindolinones organic-chemistry.org

Reduction-Based Approaches (e.g., Imide Reduction)

The reduction of cyclic imides, such as phthalimides, presents a direct route to isoindolinones. rsc.org Traditional methods often employed stoichiometric reducing agents like zinc or tin in the presence of strong acids, or metal hydrides such as sodium borohydride (B1222165) and lithium aluminum hydride. rsc.orgchemrxiv.org However, these methods can suffer from a lack of selectivity and the use of harsh conditions. rsc.org

More recently, catalytic systems have been developed to achieve this transformation more efficiently. An electrochemical method using an undivided cell with carbon electrodes allows for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org Additionally, a cobalt-catalyzed reductive alkoxylation of cyclic imides has been reported, which selectively functionalizes one of the carbonyl groups under mild conditions. rsc.org This method avoids the common side reaction of aromatic ring hydrogenation. rsc.org The use of activated zinc dust has also been shown to be effective for the reduction of imides to aryl hydroxylactams. researchgate.net

Advanced Catalytic Approaches to 3-Substituted Isoindolinones

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that enable the efficient and often stereoselective synthesis of complex molecules like 3-substituted isoindolinones. researchgate.net These methods, including C-H activation and carbonylation reactions, offer significant advantages in terms of atom economy and functional group tolerance. rsc.orgnih.gov

Transition Metal-Catalyzed Methodologies

Palladium catalysis has proven to be a versatile tool for the construction of the isoindolinone core. rsc.orgtandfonline.comrsc.org Cyclocarbonylation reactions, where a carbonyl group is introduced into a molecule during a cyclization process, are a prominent example. researchgate.netthieme-connect.deacs.org For instance, palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with alkanolamines can produce tricyclic isoindolinones. tandfonline.com Similarly, the carbonylation of 2-bromobenzaldimines, formed in situ from 2-bromobenzaldehyde and primary amines, provides another route to this heterocyclic system. tandfonline.com

A noteworthy development is the palladium-catalyzed dehydrogenative C–H cyclization of 2-benzyl-N-mesylbenzamides, which proceeds without the need for a stoichiometric oxidant when using Pd/C as the catalyst. rsc.orgnih.gov This process is believed to generate hydrogen gas as the only significant by-product. nih.gov

More recently, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes has been developed. acs.orgchemistryviews.orgacs.org This aminoalkynylation reaction provides access to chiral isoindolinone derivatives bearing a quaternary stereocenter with high enantioselectivity under mild conditions. acs.orgchemistryviews.org The reaction is catalyzed by a palladium complex in the presence of a chiral phosphine (B1218219) ligand. chemistryviews.org

Reaction TypeSubstratesCatalyst SystemKey FeaturesRef.
Dehydrogenative C–H Cyclization2-Benzyl-N-mesylbenzamidesPd/C, KOAcOxidant-free, H2 byproduct rsc.orgnih.gov
Asymmetric AminoalkynylationO-Phenyl hydroxamic ethers, Terminal alkynes[Pd(dmba)Cl]2, Chiral phosphine ligandHigh enantioselectivity, mild conditions acs.orgchemistryviews.org
Cyclocarbonylation2-Bromobenzaldehyde, AlkanolaminesPdCl2(PPh3)2, K2CO3Forms tricyclic isoindolinones tandfonline.com
Oxidative Aminocarbonylation-N-cyclization2-EthynylbenzamidesPdI2Sequential reaction mdpi.com

Rhodium catalysis has emerged as a powerful strategy for isoindolinone synthesis, primarily through C-H activation and annulation reactions. nih.govnih.gov These methods allow for the direct functionalization of C-H bonds, offering a highly atom-economical approach. nih.gov For example, rhodium(III)-catalyzed annulation of N-benzoylsulfonamides with olefins or diazoacetates provides access to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov

Another significant rhodium-catalyzed reaction is the C-H functionalization of aryl hydroxamates. nih.govd-nb.info The reaction of aryl hydroxamates with ortho-substituted styrenes, catalyzed by a rhodium(III) complex, yields isoindolinones under mild, room-temperature conditions. nih.govd-nb.info The regioselectivity of this reaction is controlled by the ortho-substituent on the styrene. nih.govd-nb.info Furthermore, rhodium(III)-catalyzed [3+2] annulation reactions of N-methoxybenzamides with bis(tosylamido)methane have been developed, representing a novel approach to the isoindolinone skeleton. researchgate.net

Starting MaterialsCatalyst SystemProduct TypeKey FeaturesRef.
N-Benzoylsulfonamides, Olefins/Diazoacetate[{RhCl2Cp}2], Copper oxidant3-Mono/Disubstituted IsoindolinonesBroad substrate scope nih.gov
Aryl Hydroxamates, Ortho-substituted Styrenes[RhCpCl2]2, CsOPivIsoindolinonesMild conditions, high regioselectivity nih.govd-nb.info
N-Methoxybenzamides, Bis(tosylamido)methaneRhodium(III) catalystIsoindolinonesNovel [3+2] cyclization researchgate.net
Benzamides, Propargyl alcoholsRhodium(III) catalystIsoindolinones with quaternary carbonNo external metal oxidants required researchgate.net
Copper-Catalyzed Oxidative Amidation Protocols

Copper catalysis has emerged as a cost-effective and reliable method for constructing isoindolinone frameworks. One notable strategy involves a one-pot Cu(I)-catalyzed reaction that proceeds through oxidative amidation followed by an intramolecular aza-Michael reaction. This approach utilizes readily available starting materials, such as alkyl (E)-3-(2-formylphenyl)acrylate, and combines them with amines in an open-flask system, often using air as the oxidant. researchgate.netresearchgate.net

The reaction is initiated by the copper-catalyzed oxidative amidation of the aldehyde with an amine. The resulting intermediate then undergoes a tandem intramolecular aza-Michael addition to form the γ-lactam ring of the isoindolinone core. This methodology is valued for its operational simplicity and use of an inexpensive and air-stable copper catalyst. researchgate.net While the initial reports have focused on N-pyridinyl and N-aryl substituted isoindolinones, the protocol's flexibility suggests potential for adaptation to various N-substituents and, by modifying the acrylate (B77674) precursor, to different C3-substituents like the isopropyl group. researchgate.netresearchgate.net

A plausible mechanism for this transformation involves the initial formation of an imine from 2-formylphenylacrylate and an amine, followed by copper-catalyzed oxidation and subsequent cyclization. The choice of solvent and copper source can be critical for optimizing the reaction yield and selectivity.

Cobalt-Catalyzed C-H Carbonylation of Phenylglycinol Derivatives

Cobalt-catalyzed C-H activation and carbonylation represent a powerful and atom-economical route to isoindolinones. An efficient method has been developed for the synthesis of 3-hydroxymethyl isoindolinones via the C(sp²)-H carbonylation of phenylglycinol derivatives. acs.orgresearchgate.netnih.gov This reaction employs a picolinamide (B142947) auxiliary as a traceless directing group, which facilitates the regioselective carbonylation at the ortho-position of the phenyl ring. acs.orgresearchgate.netnih.gov

A key feature of this protocol is the use of diisopropyl azodicarboxylate (DIAD) or a similar reagent as a "CO" surrogate, avoiding the need for high pressures of toxic carbon monoxide gas. acs.orgresearchgate.netnih.gov The reaction proceeds with a commercially available cobalt(II) catalyst, such as cobalt(II) tetramethylheptanedionate, and maintains the stereochemistry of the starting chiral phenylglycinol, providing access to valuable enantiopure 3-substituted isoindolinone derivatives. acs.orgresearchgate.netsemanticscholar.org

More recently, an unprecedented enantioselective C-H carbonylation has been achieved using an inexpensive and readily available cobalt(II) salt. bohrium.combohrium.comnih.gov This system enables the synthesis of a broad range of chiral isoindolinones with excellent enantioselectivities (up to 99% ee) and good yields (up to 92%). bohrium.combohrium.com The versatility of this method is demonstrated through its application in desymmetrization, kinetic resolution, and parallel kinetic resolution strategies, highlighting its potential for synthesizing complex chiral molecules, including analogues of 3-isopropylisoindolin-1-one. bohrium.combohrium.comnih.gov The synthetic utility was showcased by the asymmetric synthesis of bioactive compounds like (S)-Pazinaclone. bohrium.combohrium.com

Catalyst SystemCO SourceKey FeaturesYieldEnantiomeric Excess (ee)Ref
Co(II)/Picolinamide DGDIADTraceless directing group, full stereopreservationGoodN/A (substrate-controlled) acs.org, researchgate.net
Co(II) salt/Chiral LigandCO gas (1 atm)Desymmetrization, kinetic resolutionUp to 92%Up to 99% bohrium.com, bohrium.com
Nickel-Catalyzed Amidoalkylation Reactions

Nickel catalysis provides an efficient pathway for the synthesis of 3-substituted isoindolinones through the amidoalkylation of γ-hydroxy lactams. exlibrisgroup.comacs.orgnih.gov This method, promoted by catalysts like Ni(ClO₄)₂·6H₂O, facilitates the reaction between the in situ-generated N-acyliminium ion from the γ-hydroxy lactam and a variety of nucleophiles. acs.orgnih.gov

The reaction demonstrates a wide substrate scope, accommodating both carbon nucleophiles (such as ketones and arenes) and heteroatom nucleophiles (including alcohols, thiols, and amines). exlibrisgroup.comacs.org This versatility allows for the introduction of diverse substituents at the C3 position, including alkyl groups, making it a viable route for synthesizing compounds like this compound. The reactions proceed in both intermolecular and intramolecular fashions, yielding products in moderate to good yields (up to 96%). acs.orgnih.gov The protocol is also scalable, with successful gram-scale synthesis reported. researchgate.net

Table 1: Scope of Nickel-Catalyzed Intermolecular Amidoalkylation

Nucleophile TypeExample NucleophileProduct YieldReference
KetoneAcetone85% acs.org
AreneToluene72% acs.org
AlcoholMethanol96% nih.gov
ThiolThiophenol92% nih.gov

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has become a cornerstone for the asymmetric synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. princeton.edu For the synthesis of 3-substituted isoindolinones, chiral bifunctional organocatalysts, such as those incorporating a tertiary amine and a urea (B33335) or thiourea (B124793) group, have proven highly effective. rsc.org

These catalysts can facilitate tandem aldol-cyclization-rearrangement reactions between 2-formylarylnitriles and malonates, affording chiral 3-substituted isoindolinones in excellent yields and high enantioselectivities (up to 95% ee). rsc.org Another powerful approach involves the use of chiral Brønsted acids, like chiral phosphoric acids. acs.org These catalysts can promote the enantioselective addition of various nucleophiles to N-acyl ketimines generated in situ from 3-hydroxyisoindolinones. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of isoindolinone-derived N(acyl),S-acetals with high yields and enantiomeric ratios up to 98.5:1.5. rsc.org The development of confined organic acids as catalysts, which mimic enzyme active sites, is pushing the boundaries of reactivity and selectivity in this field. europa.eu

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, adhering to the principles of atom economy and green chemistry. nih.govtcichemicals.comorganic-chemistry.org Several MCR strategies have been developed for the synthesis of the isoindolinone scaffold.

One such approach is a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters, which can be mediated by an organocatalyst like a fluorous phosphine in green solvents. rsc.orgresearchgate.net This method allows for the straightforward construction of the isoindolinone skeleton with the added benefit of catalyst and solvent recycling. rsc.orgresearchgate.net

Another innovative, catalyst-free MCR involves the use of microdroplet chemistry. This technique accelerates the reaction between 2-acylbenzaldehydes, amines, and thiols, enabling the synthesis of 3-thioisoindolinones on a minute timescale with high yields (85-97%) and at mild temperatures. acs.org The high reaction rates observed in microdroplets offer an attractive alternative to traditional metal-catalyzed methods. acs.org These MCR approaches provide rapid access to diverse libraries of isoindolinone derivatives for applications in drug discovery. nih.govmdpi.com

Stereoselective and Enantioselective Synthesis of Chiral Isoindolinones

The synthesis of enantiomerically pure isoindolinones is of paramount importance due to the stereospecific nature of their biological targets. chim.it Significant progress has been made in developing stereoselective and enantioselective methods, which can be broadly categorized into catalyst-controlled and substrate-controlled strategies.

Catalyst-controlled methods are exemplified by the aforementioned cobalt-catalyzed enantioselective C-H carbonylation, which can achieve up to 99% ee. bohrium.combohrium.com Similarly, organocatalytic approaches using chiral Brønsted acids or bifunctional thioureas provide excellent enantiocontrol in the formation of the C3 stereocenter. rsc.orgrsc.org

Substrate-controlled synthesis often involves the use of chiral auxiliaries. For instance, N-tert-butylsulfinyl-isoindolinones have been used as chiral precursors. acs.org Deprotonation followed by alkylation of these compounds proceeds with high diastereoselectivity, and the chiral auxiliary can be subsequently removed to furnish the enantiopure 3-substituted isoindolinone. acs.org Another strategy involves the rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides bearing a chiral N-sulfinyl group with acrylic esters, which produces diastereoisomeric chiral isoindolinones that can be separated and converted to enantiomerically pure products. rsc.org

Green Chemistry Principles Applied to Isoindolinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to isoindolinones. Key goals include reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Several methodologies exemplify this trend. A green and facile approach involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters using a recyclable fluorous phosphine organocatalyst in green solvents. rsc.orgresearchgate.net This system minimizes waste by allowing for the reuse of both the catalyst and the solvent. researchgate.net

The use of water as a solvent has been demonstrated in a rhodium-catalyzed synthesis of isoindolin-1-ones, which proceeds via a sequential C-H activation/allene formation/cyclization pathway. researchgate.net Furthermore, catalyst- and additive-free multicomponent reactions accelerated by microdroplet chemistry represent a significant step forward. acs.org This method avoids the use of toxic metals and additives, operates at mild temperatures, and dramatically reduces reaction times, offering a highly sustainable alternative for laboratory-scale synthesis. acs.org The development of reactions that use CO surrogates instead of CO gas and the focus on atom-economical C-H activation also contribute to the growing portfolio of green synthetic methods for this important heterocyclic core. acs.orgresearchgate.net

Reactivity and Derivatization Strategies of 3 Isopropylisoindolin 1 One

Functionalization of the Isoindolinone Core Structure

Functionalization of the isoindolinone core, particularly the fused benzene (B151609) ring, is a key strategy for modulating the molecule's properties. While direct derivatization of 3-isopropylisoindolin-1-one's aromatic ring is not extensively detailed, general strategies for isoindolinone cores are applicable. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.netrsc.org These reactions often utilize a directing group on the nitrogen atom to guide the catalyst to a specific C-H bond on the aromatic ring.

For instance, in N-arylisoindolinones, the amide-carbonyl group can direct a transition metal catalyst to activate the ortho C-H bonds of the N-aryl ring. mdpi.com Iridium-catalyzed C-H alkylation has been shown to be effective for the branched-selective addition of simple alkenes to the N-aryl ring of isoindolinones. mdpi.comnih.gov Similarly, ruthenium and palladium catalysts have been employed for site-selective C-H functionalization with various partners like aryl boronic acids and alkenes. rsc.orgmdpi.com

While these examples primarily feature N-aryl substituents, the principles can be extended to other N-substituted isoindolinones. The strategic placement of functional groups on the aromatic portion of the this compound backbone can be achieved through classical electrophilic aromatic substitution, although modern C-H activation methods offer superior efficiency and selectivity. researchgate.net The synthesis of isoindolinones often starts from substituted phthalimides or related precursors, allowing for the introduction of desired functionalities on the aromatic ring before the formation of the lactam ring. researchgate.netnih.gov

Reactions at the 3-Position for Analog Development

The 3-position of the isoindolinone ring is a primary site for derivatization, largely facilitated by the generation of an N-acyliminium ion intermediate. A highly effective precursor for these reactions is 3-hydroxy-2-isopropylisoindolin-1-one, which is a key tautomer in the reactivity profile of this system. acs.orgnih.gov

An efficient method for creating diverse analogs involves a nickel-catalyzed amidoalkylation reaction. acs.orgnih.gov This process starts with 3-hydroxy-2-isopropylisoindolin-1-one, which, in the presence of a catalyst like Ni(ClO₄)₂·6H₂O, generates a reactive N-acyliminium ion. This electrophilic intermediate can then be trapped by a wide range of nucleophiles to yield various 3-substituted isoindolinones. acs.orgnih.gov This strategy tolerates a broad scope of substrates with good to excellent yields. acs.org

The versatility of this approach is demonstrated by its compatibility with carbon, oxygen, sulfur, and nitrogen-based nucleophiles. acs.orgnih.gov For example, ketones, electron-rich arenes, alcohols, and thiols all react efficiently to form new C-C, C-O, C-S, and C-N bonds at the 3-position. acs.org

Table 1: Nickel-Catalyzed Amidoalkylation of 3-Hydroxy-2-isopropylisoindolin-1-one with Various Nucleophiles

This table is generated based on data reported for reactions with various γ-hydroxy lactams, including the N-isopropyl derivative, showing the general scope of the reaction. acs.orgnih.gov

Nucleophile TypeExample NucleophileProduct Structure (Illustrative)Yield Range (%)
Carbon (Ketone) 1-(4-Nitrophenyl)ethan-1-one82-87
Carbon (Arene) Mesitylene90-92
Oxygen (Alcohol) Ethanol85-93
Sulfur (Thiol) Propane-1-thiol85-96
Nitrogen (Amine) Thiomorpholine85-92

Another powerful method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of a chiral precursor. nih.govacs.org By using a chiral N-tert-butylsulfinyl-isoindolinone, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a carbanion at the 3-position. nih.govacs.org Subsequent reaction with various alkylating agents proceeds with high yields and excellent diastereoselectivity, providing a reliable route to enantiomerically enriched 3-substituted products. acs.org

N-Substitution Reactions and their Impact on Molecular Properties

The substituent on the nitrogen atom of the isoindolinone ring plays a critical role in the molecule's synthetic accessibility and its ultimate biological or material properties. The N-isopropyl group in this compound is significant for several reasons.

Synthetically, the N-substituent is typically introduced early, often by reacting phthalic anhydride (B1165640) or a derivative with the corresponding primary amine (isopropylamine in this case). acs.org The nature of this substituent directly influences the stability and reactivity of key intermediates. For instance, in the amidoalkylation reactions discussed previously, the generation and stability of the N-acyliminium ion are crucial for the reaction's success, and this is modulated by the electronic and steric properties of the N-substituent. acs.orgnih.gov

The N-substituent is also a key determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. In the context of drug discovery, modifying the N-substituent is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. For example, palladium-catalyzed methods have been developed for the synthesis of N-alkylated isoindolinones from amino acid esters, highlighting the importance of this position for creating chiral derivatives. rsc.org The N-isopropyl group provides a moderately bulky, lipophilic character that can be crucial for binding to specific protein pockets.

Transformations Leading to Novel Isoindolinone Derivatives

The chemical reactivity of this compound and its precursors allows for the creation of a wide array of novel derivatives. The nickel-catalyzed amidoalkylation is a prime example of a transformation that yields new 3-substituted isoindolinones. acs.orgnih.gov The reaction of 3-hydroxy-2-isopropylisoindolin-1-one with ketones bearing various functional groups (fluoro, chloro, bromo, nitro) proceeds in good yields, demonstrating the robustness of this method for generating libraries of analogs. acs.org

Furthermore, the N-acyliminium ion intermediate can undergo intramolecular reactions to produce more complex, fused heterocyclic systems. When the nitrogen substituent contains a suitable nucleophilic moiety, such as a phenylethyl group, intramolecular cyclization can occur, leading to acs.orgnih.gov-fused isoindolinone derivatives. acs.orgnih.gov

Other synthetic transformations can lead to entirely different heterocyclic cores starting from isoindolinone precursors. For example, 3-substituted isoindolin-1-ones have been used as starting materials for the synthesis of cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives through a two-step process involving intramolecular cyclization. nih.gov One-pot methods have also been developed for the synthesis of novel 2-substituted 3-thioxoisoindolin-1-ones from 2-carboxybenzaldehyde, amines, and sulfur, offering a pathway to derivatives with modified carbonyl groups. organic-chemistry.org

Table 2: Examples of Novel Derivatives from Isoindolinone Precursors

This table illustrates the diversity of structures accessible from the isoindolinone scaffold.

Starting Material TypeTransformationResulting Derivative ClassRef.
3-Hydroxy-N-phenylethyl-isoindolinoneIntramolecular Amidoalkylation acs.orgnih.gov-Fused Isoindolinones acs.orgnih.gov
3-Substituted Isoindolin-1-one (B1195906)Intramolecular CyclizationCinnolines / 1,2,4-Benzotriazines nih.gov
2-Carboxybenzaldehyde + Amine + SulfurOne-Pot Thionation/Cyclization3-Thioxoisoindolin-1-ones organic-chemistry.org
2-Cyanobenzaldehyde (B126161) + Amine + AlcoholOne-Pot Multicomponent Reaction3-Alkoxyisoindolin-1-imines sorbonne-universite.fr

Exploration of Rearrangement Reactions and Tautomerism

Tautomerism is a fundamental aspect of the chemistry of certain isoindolinone derivatives. Specifically, 3-hydroxyisoindolin-1-ones can exist in equilibrium with their open-chain tautomers, o-acylbenzamides. researchgate.netcolab.wswiley.com This ring-chain tautomerism is crucial for understanding the reactivity of these compounds. wiley.com

For the N-isopropyl derivative, the key precursor 3-hydroxy-2-isopropylisoindolin-1-one (the ring form) is in equilibrium with 2-formyl-N-isopropylbenzamide (the chain form). researchgate.netwiley.com The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents. researchgate.netrsc.org Spectroscopic methods like ¹³C-NMR and IR are effective for distinguishing between the ring and chain forms. wiley.com The cyclic form (hydroxy-lactam) is often favored, but the presence of the open form is mechanistically significant. wiley.com

This tautomeric relationship is the foundation for the derivatization strategies at the 3-position. The 3-hydroxyisoindolinone tautomer is the direct precursor to the N-acyliminium ion, which is formed via acid-catalyzed dehydration. acs.orgnih.gov The ability to readily access this cyclic hemiaminal form makes the subsequent generation of the highly reactive electrophilic intermediate possible, unlocking a wide range of functionalization reactions. acs.orgnih.gov While major molecular rearrangements are not commonly reported for the stable this compound itself, the tautomeric equilibrium of its 3-hydroxy precursor is a critical, dynamic process that governs its synthetic utility.

Spectroscopic and Advanced Structural Elucidation of 3 Isopropylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. montana.edu

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for determining the structure of 3-isopropylisoindolin-1-one.

¹H NMR Spectroscopy : The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the isoindolinone core typically appear as a complex multiplet in the downfield region. The methine proton of the isopropyl group gives rise to a multiplet, split by the adjacent methyl protons. The two methyl groups of the isopropyl substituent, being diastereotopic, may exhibit distinct chemical shifts, appearing as separate doublets. The N-H proton of the lactam ring often presents as a broad singlet.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum reveals a distinct signal for each unique carbon atom in the molecule. masterorganicchemistry.com The carbonyl carbon of the lactam ring is characteristically observed at a low field (downfield). The aromatic carbons show a series of signals in the aromatic region of the spectrum. The methine and methyl carbons of the isopropyl group appear in the upfield (aliphatic) region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic CH7.2-7.8120-140Multiplet
Lactam NH8.0-8.5-Broad Singlet
Isopropyl CH2.5-3.555-65Multiplet
Isopropyl CH₃0.9-1.215-25Doublet
Carbonyl C=O-165-175Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial proximity of atoms. youtube.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled, typically through two or three bonds. sdsu.edulibretexts.org For this compound, cross-peaks would be observed between the methine proton of the isopropyl group and the protons of the two methyl groups. Correlations among the aromatic protons can also help in assigning their specific positions on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu This technique is crucial for assigning the signals of the protonated carbons in the molecule, such as the methine and methyl groups of the isopropyl substituent and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects long-range (typically two- and three-bond) correlations between protons and carbons. columbia.eduemerypharma.com This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations would be expected between the lactam N-H proton and the carbonyl carbon, as well as with carbons in the aromatic ring.

NOE (Nuclear Overhauser Effect) Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. organicchemistrydata.org These experiments can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between the isopropyl group protons and the protons on the aromatic ring.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the energetics of conformational changes in molecules, such as restricted bond rotation. montana.educopernicus.orgucl.ac.uklibretexts.org In this compound, the rotation around the C-N bond of the lactam and the C-C bond connecting the isopropyl group to the isoindolinone ring could be subject to rotational barriers.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. By analyzing the line shapes at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the rotational barrier can be calculated. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. libretexts.orgrsc.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is typically observed in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the lactam appears as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group appear just below 3000 cm⁻¹. utdallas.eduvscht.cz Bending vibrations for the aromatic ring and the isopropyl group are also present in the fingerprint region of the spectrum.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching and bending vibrations of the isopropyl group can also be identified. spectroscopyonline.comlibretexts.orgmedium.comresearchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Lactam C=OStretch1680-1720StrongMedium
Lactam N-HStretch3200-3400Medium, BroadWeak
Aromatic C-HStretch3000-3100MediumStrong
Aliphatic C-HStretch2850-2970MediumStrong
Aromatic C=CStretch1450-1600Medium-StrongStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. lcms.cz

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula of this compound. This is achieved by distinguishing between ions of the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. wikipedia.orgnih.govlibretexts.org It typically produces a protonated molecule [M+H]⁺, which allows for the straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for this compound might include the loss of the isopropyl group or cleavage of the lactam ring. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. tugraz.attulane.edumuni.cz If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information.

Absolute Configuration : For chiral molecules like this compound (which possesses a stereocenter at the C3 position), X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter, provided that anomalous dispersion effects are utilized.

Solid-State Structure : The X-ray crystal structure reveals precise bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It also provides information about the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, and van der Waals interactions, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopic methods, which include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration and enantiomeric purity of chiral molecules like this compound. yale.eduwikipedia.orgmgcub.ac.in These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. yale.eduwikipedia.orgmgcub.ac.in

While specific ECD and ORD data for this compound are not extensively reported in the literature, the application of these techniques to structurally similar chiral isoindolinones provides a strong precedent for their utility. For instance, a recent study on N-tosylisoindolinone derivatives successfully utilized ECD spectra, in conjunction with molecular dynamics simulations and quantum-chemical calculations, to investigate the nitrogen-hybridization and pyramidalization, which in turn influences the chiroptical activities. nih.govresearchgate.net This approach allowed for the validation of the conformational repertory of the molecules in solution and confirmed that the N-lactam can act as a stable chiral center, a feature that directly impacts the ECD spectrum. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) has emerged as a particularly robust method for the unambiguous determination of the absolute configuration of complex isoindolinones. In a study on a 3,3-disubstituted isoindolinone, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, VCD spectroscopy was employed to determine its absolute configuration. mdpi.comnih.govnih.gov The experimental VCD spectrum, particularly in the carbonyl stretching region, was compared with Density Functional Theory (DFT) calculated spectra for the different possible enantiomers. mdpi.comnih.govnih.govnih.gov The interaction between the carbonyl groups in the molecule produced a distinct VCD couplet, the sign of which was indicative of the absolute configuration. nih.gov This exciton (B1674681) chirality method, applied to the vibrational transitions, allowed for the unequivocal assignment of the (S)-configuration to the levorotatory isomer. nih.gov The consistency of the VCD signal across several relevant conformers highlighted the reliability of this technique for conformationally flexible molecules. nih.gov

The following table summarizes the application of chiroptical spectroscopy in the analysis of chiral isoindolinones, demonstrating the potential of these methods for assessing the enantiomeric purity of this compound.

Compound Spectroscopic Method Key Findings Reference
Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonateVibrational Circular Dichroism (VCD)The absolute configuration was determined by comparing experimental and DFT-calculated VCD spectra. The carbonyl region showed three distinct peaks crucial for the assignment. mdpi.comnih.govnih.gov
Ethyl 2-benzyl-3-oxo-1-(3-oxobutyl)isoindoline-1-carboxylateVibrational Circular Dichroism (VCD)A non-conservative VCD couplet from interacting CO groups, along with the VCD sign of a third CO stretching mode, unequivocally determined the (S)-configuration for the levorotatory isomer. nih.gov
N-tosylisoindolinone derivativesElectronic Circular Dichroism (ECD)ECD spectra, modeled with MD simulations and quantum-chemical calculations, revealed significant influence of N-pyramidalization on chiroptical activity, confirming the N-lactam as a stable chiral center. nih.govresearchgate.net

Investigation of Pseudo-Resonance Structures and Aggregation States via Spectroscopic Methods

A fascinating and complex structural phenomenon observed in derivatives of this compound is the existence of pseudo-resonance structures, which can be investigated through various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.gov This phenomenon manifests as the simultaneous presence of two distinct sets of NMR signals for a single compound in solution, a behavior not attributable to simple conformational isomerism or atropisomerism, where rotation around a single bond is sterically hindered. frontiersin.orgnih.gov

In a detailed investigation of 3-(3-hydroxy-1,3-dihydroisobenzofuran-1-yl)-2-isopropylisoindolin-1-one, a compound structurally related to this compound, the presence of two coexisting sets of ¹H NMR spectra in a roughly 1:1 ratio was observed in less polar, non-protonic solvents like CDCl₃. frontiersin.orgnih.gov This observation is indicative of pseudo-resonance structures, which are conformers that differ in the bond lengths of several corresponding bonds, leading to different molecular sizes and, consequently, distinct NMR spectra. frontiersin.orgnih.gov

The formation of these pseudo-resonance structures is believed to be a result of self-assembly into aggregated species in solution. frontiersin.orgnih.gov The aggregation state creates two non-equivalent molecular environments, with each environment giving rise to a separate NMR spectrum. frontiersin.orgnih.gov The stability of these aggregates and the ratio of the two pseudo-resonance forms can be influenced by factors such as solvent polarity and temperature. For example, in the case of the aforementioned isoindolinone derivative, only a single set of NMR signals was observed in a more polar, protic solvent like CD₃OD, suggesting that the aggregation is disrupted in such environments. frontiersin.org

Variable-temperature NMR experiments further support the hypothesis of aggregation-induced pseudo-resonance. As the temperature was decreased in the CDCl₃ solution, the two sets of signals for certain protons did not coalesce, as would be expected for rapidly interconverting conformers. Instead, the signals broadened, which is consistent with a dynamic aggregation process. frontiersin.orgnih.gov

The following table presents key ¹H NMR data for the two pseudo-resonance structures of a related isoindolinone derivative, illustrating the distinct chemical shifts observed for each form in CDCl₃.

Proton Chemical Shift (ppm) - Form A Chemical Shift (ppm) - Form B Solvent Reference
H3'6.186.11CDCl₃ frontiersin.org
-OH4.13 (overlapped)4.13 (overlapped)CDCl₃ frontiersin.org
Aromatic ProtonsMultiple signals between 6.4 and 7.8Multiple signals between 6.4 and 7.8CDCl₃ frontiersin.orgnih.gov

Computational and Theoretical Studies of 3 Isopropylisoindolin 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoindolinone derivatives, providing valuable information on their geometry and chemical reactivity.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For isoindolinone derivatives, this is often performed using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p). nih.govamelica.org This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. researchgate.netstorion.rumdpi.comgoogle.comfaccts.de The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a study of isoindoline-1,3-dione derivatives, the geometries were optimized using the B3LYP functional with the 6-31+G(d,p) basis set. amelica.org

Electronic Structure and Reactivity: Once the geometry is optimized, DFT is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.

In a study on potential CDK7 inhibitors with an isoindolin-1-one (B1195906) scaffold, DFT calculations at the B3LYP/6-31G(d,p) level showed that the lead compounds possessed high global softness and low global hardness, indicating they are chemically reactive, which is a desirable trait for anticancer activity. nih.gov

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Computational MethodBasis SetApplicationKey Findings
DFT (B3LYP)6-31G(d,p)Geometry Optimization, Electronic PropertiesProvides stable molecular structures and insights into reactivity through HOMO-LUMO analysis. nih.govresearchgate.net
DFT (B3LYP)6-31+G(d,p)Geometry OptimizationUsed for optimizing geometries of isoindoline-1,3-dione derivatives. amelica.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. stanford.edunih.gov This technique is particularly useful for exploring the different shapes (conformations) a flexible molecule like 3-isopropylisoindolin-1-one can adopt and how it interacts with other molecules, such as solvent or a biological target. nih.gov

MD simulations on isoindolin-1-one derivatives have been used to assess the stability of protein-ligand complexes. nih.gov In these studies, the simulation tracks the positions of all atoms over a period, often nanoseconds, revealing how the ligand settles into a binding pocket and the nature of the interactions that hold it there. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests a stable binding mode.

Furthermore, MD simulations can shed light on the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for molecular recognition. nih.govnih.gov For example, in a study of isoindolin-1-one based PI3Kγ inhibitors, 100 ns MD simulations were performed on docked complexes to evaluate their stability and interaction patterns within the enzyme's active site. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a key tool for understanding how chemical reactions occur at a molecular level. By mapping the energy landscape of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

Several studies have used DFT calculations to investigate the mechanisms of reactions that form 3-substituted isoindolinones. For instance, the mechanism of a base-catalyzed one-pot reaction between 2-cyanobenzaldehyde (B126161) and primary nitroalkanes to yield 3-substituted isoindolinones was investigated using DFT. The calculations supported a pathway involving a nitroaldol (Henry) reaction followed by cyclization and rearrangement. researchgate.net

In another example, the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones was studied using DFT calculations to propose the most plausible reaction mechanism, which involved a sequence of Ugi-azide reaction, Diels-Alder cycloaddition, and aromatization. aip.org Computational analysis of the transition states in the asymmetric synthesis of 3-substituted isoindolinones has also helped to rationalize the observed diastereoselectivity, highlighting the steric influence of substituents on the reaction outcome. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.synih.govqsartoolbox.orgwikipedia.org This allows for the prediction of the activity of new, unsynthesized analogs.

For isoindolinone derivatives, QSAR studies have been employed to understand the structural features that are important for their biological effects. researchgate.netresearchgate.net For example, 3D-QSAR studies on spiropyrroloquinoline isoindolinone derivatives have been used to develop models for their antitumor activity. researchgate.net In a study of 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents, a QSAR model was developed using Genetic Function Algorithm (GFA) to select relevant molecular descriptors. nih.gov The resulting model, which showed good statistical validation, indicated that the antiplasmodial activity was dependent on descriptors related to atomic state type, charge, and molecular shape, providing a guide for designing more potent compounds. nih.gov

QSAR ApplicationCompound ClassKey Findings
Antitumor ActivitySpiropyrroloquinoline isoindolinonesDevelopment of 3D-QSAR models to guide the design of new antitumor agents. researchgate.net
Antiplasmodial Activity1,3-dioxoisoindoline-4-aminoquinolinesA predictive QSAR model was built, highlighting the importance of specific physicochemical descriptors for activity. nih.gov
Herbicidal ActivityIsoindoline-1,3-dione substituted benzoxazinonesQSAR analysis helped to understand the structure-activity relationship for herbicidal effectiveness. mdpi.com

Virtual Screening and Chemical Space Exploration for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govugm.ac.idresearchgate.netmdpi.com

The isoindolinone scaffold has been the subject of virtual screening campaigns to discover new bioactive compounds. In one study, a library of 48 isoindolinones was virtually screened against cyclin-dependent kinase 7 (CDK7), a target for anti-breast cancer drugs. nih.gov This screening, which involved molecular docking, identified several compounds with high predicted binding affinities. nih.gov

In another example, both structure-based and ligand-based virtual screening methods were used to identify new inhibitors of the oncoprotein MDM2. This work identified an isoindolinone-containing compound as a hit, which served as a starting point for the exploration of new analogs. uantwerpen.be These examples demonstrate how virtual screening can efficiently explore a vast chemical space to find novel molecules with a desired biological profile based on the this compound core structure.

Investigation of Chirality and Stereochemical Properties through Computational Approaches

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical investigation of the chirality and stereochemical properties specifically for the compound This compound .

While computational chemistry is a powerful tool for exploring molecular structures, predicting stereochemical outcomes, and understanding the nuances of chirality, there is no publicly available research that applies these methods to this compound. The chirality of this molecule arises from the stereocenter at the 3-position of the isoindolinone core, where the isopropyl group is attached. The presence of this chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-isopropylisoindolin-1-one and (S)-3-isopropylisoindolin-1-one.

A comprehensive computational study of this molecule would typically involve several key areas of investigation:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the atoms for each enantiomer. This would involve rotating the bonds and calculating the potential energy of each conformation.

Chiroptical Spectroscopy Prediction: Simulating spectroscopic techniques that are sensitive to chirality, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These calculated spectra could then be compared with experimental data to determine the absolute configuration of the enantiomers.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate various molecular properties. This could include the relative energies of the enantiomers (which are identical in an achiral environment but can differ in the presence of other chiral molecules), the energy barriers to rotation around key bonds, and the distribution of electron density within the molecule.

Although general computational methodologies for studying chiral molecules are well-established mdpi.comfrontiersin.orgchemrxiv.orgnih.govrsc.org, their specific application to this compound has not been documented in the reviewed literature. The study of stereochemistry and the assignment of absolute configurations for chiral molecules are crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. nih.gov

Future research endeavors could fruitfully apply these computational approaches to elucidate the stereochemical intricacies of this compound, providing valuable insights for its synthesis, characterization, and potential applications.

Due to the absence of specific research on this compound, no data tables with detailed research findings can be provided at this time.

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

Molecular Target Identification and Characterization

Research into the biological activity of isoindolinone derivatives has identified several potential molecular targets. The 3-isopropylisoindolin-1-one scaffold has been notably investigated for its interaction with metabotropic glutamate (B1630785) receptor 1 (mGlu1) and has been explored in the context of other significant therapeutic targets like the Retinoic acid receptor-related orphan nuclear receptor gamma (RORγ) and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).

ROR-gamma (RORγ) : RORγ is a nuclear receptor that plays a crucial role in the development of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. nih.gov As such, RORγ has become a key target for therapeutic intervention in these conditions. nih.gov While the broader class of immunomodulatory compounds is explored for RORγ inhibition, specific data detailing the direct interaction of this compound with RORγ is an area for further investigation.

Metabotropic Glutamate Receptor 1 (mGlu1) : The isoindolinone core structure is a key feature in compounds designed as modulators of mGlu1. Derivatives have been identified as both negative and positive allosteric modulators (NAMs and PAMs, respectively) of this receptor. researchgate.netnih.gov For instance, the isoindolinone derivative 5-(1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-isopropylisoindolin-1-one (DFMTI) has been characterized as an mGlu1 NAM with potential antipsychotic activity. researchgate.net Furthermore, the isoindolinone scaffold has been successfully used as a bioisostere for the phthalimide (B116566) moiety in the development of mGlu1 PAMs, leading to improved plasma stability while maintaining potency. nih.gov

Ligand-Receptor Binding Mechanisms and Allosteric Modulation Studies

The interaction of this compound and its derivatives with receptors is often characterized by allosteric modulation, a mechanism where the compound binds to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding event changes the receptor's conformation, thereby modulating the agonist's affinity and/or efficacy. wikipedia.org

Studies on mGlu1 have shown that isoindolinone-based compounds can act as positive or negative allosteric modulators. researchgate.netnih.gov Positive allosteric modulators (PAMs) of mGlu1 have been investigated for their potential in treating schizophrenia and cognitive disorders. nih.gov In the development of these PAMs, the isoindolinone core was identified as an ideal replacement for a plasma-unstable phthalimide group, demonstrating the structural importance of this scaffold for favorable drug-like properties. nih.gov Negative allosteric modulators (NAMs) have also been developed from this class, with compounds like DFMTI showing efficacy in preclinical models of psychosis. researchgate.net Allosteric modulators offer a therapeutic advantage by allowing for a more nuanced control of receptor activity, only acting in the presence of the endogenous agonist, which can potentially reduce side effects. wikipedia.org

Enzyme Inhibition and Activation Mechanisms

The potential for this compound and related structures to interact with enzymes is a significant area of research, particularly concerning targets like Pin1.

Pin1 : Pin1 is a peptidyl-prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs. nih.govnih.gov Overexpression of Pin1 is linked to various cancers, making it an attractive therapeutic target. nih.govresearchgate.netunisi.it The development of Pin1 inhibitors is an active field of research, as many identified inhibitors lack cellular activity. nih.gov While a wide range of chemical scaffolds are being investigated for Pin1 inhibition, the specific inhibitory activity of this compound against Pin1 remains to be fully characterized.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Interface

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For isoindolinone derivatives, SAR studies have provided valuable insights into the structural requirements for interaction with targets like mGlu1.

In the optimization of mGlu1 positive allosteric modulators, the replacement of a phthalimide moiety with an isoindolinone core was a key discovery that addressed plasma instability. nih.gov Further SAR studies on a series of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-one analogues, which share some structural similarities, revealed that an isopropyl substituent at the N-1 position conferred the highest activity and lipophilic efficiency (LipE). mdpi.com This finding highlights the potential importance of the isopropyl group in this compound for biological activity. These studies underscore how modifications to the core isoindolinone structure and its substituents can significantly impact pharmacological properties.

Compound SeriesTargetKey SAR FindingReference
Isoindolinone AnalogsmGlu1Isoindolinone core serves as a stable bioisostere for phthalimide, maintaining PAM potency. nih.gov
Benzooxazepinone AnalogsAML Cell DifferentiationAn N-1 isopropyl substituent provides optimal activity and lipophilic efficiency. mdpi.com

Investigation of Cellular Permeation and Intracellular Localization Mechanisms

The ability of a compound to cross cell membranes and localize to specific intracellular compartments is fundamental to its mechanism of action for intracellular targets. The physicochemical properties of this compound suggest it is likely to have good membrane permeability.

While specific studies on the cellular uptake and localization of this compound are not extensively detailed in the available literature, research on similar heterocyclic compounds often involves evaluating properties like Caco-2 permeability and blood-brain barrier penetration through computational (ADMET prediction) and experimental models. mdpi.com For compounds targeting intracellular proteins, such as Pin1, efficient cellular permeation is a prerequisite for activity. The localization of a molecule can be influenced by its interactions with cellular clients, and this can be isoform-specific for protein families like the 14-3-3 proteins. nih.gov Understanding these mechanisms is crucial for the rational design of molecules with desired intracellular activities.

Modulation of Specific Biological Pathways

The isoindolinone scaffold is present in molecules that have been shown to modulate various biological pathways, suggesting potential therapeutic applications in a range of diseases.

Neuroprotective Effects : Isoquinoline alkaloids, a broader class that includes the structural backbone of isoindolinones, have been shown to exert neuroprotective effects through multiple mechanisms, including reducing oxidative stress and apoptosis. nih.gov Given the activity of isoindolinone derivatives on targets like mGlu1, which are involved in neuronal function, it is plausible that they could modulate neuroprotective pathways. nih.gov

Anti-inflammatory Effects : A number of isoindolinone and isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory properties. nih.govnih.gov The mechanisms underlying these effects can include the inhibition of pro-inflammatory cytokine release (e.g., TNF-α and IL-1) from macrophages and the modulation of enzymes involved in the inflammatory cascade. nih.govmdpi.commdpi.com

Antiplatelet Effects : Platelet activation and aggregation are key processes in thrombosis. nih.govescardio.org Antiplatelet therapy is a cornerstone of cardiovascular disease management. nih.govresearchgate.net While the direct antiplatelet effects of this compound have not been specified, the broader class of nitrogen-containing heterocyclic compounds is explored for various cardiovascular effects, and modulation of pathways affecting platelet function represents a potential area of activity.

Emerging Applications and Future Research Directions

Utility as a Synthetic Building Block in Complex Chemical Syntheses

3-Isopropylisoindolin-1-one serves as a valuable heterocyclic building block in organic synthesis. sigmaaldrich.com These foundational molecules are essential components for constructing more complex chemical structures. sigmaaldrich.com The isoindolinone core, with its isopropyl group, provides a specific three-dimensional framework that can be strategically modified to create a diverse range of derivative compounds.

Research has shown that derivatives of this compound are integral to the synthesis of various biologically active molecules. For instance, it is a key component in the creation of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). acs.orgnih.gov One such derivative, 5-(1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-isopropylisoindolin-1-one (DFMTI), has demonstrated antipsychotic activity in animal models. acs.orgnih.gov

The synthesis of these complex molecules often involves multi-step processes. For example, the creation of 5-hydroxy-2-isopropylisoindolin-1-one, a related isoindolinone derivative, begins with 4-hydroxyphthalic acid, which is converted to a phthalimide (B116566) and then selectively reduced. nih.gov This highlights the role of the core isoindolinone structure as a scaffold that can be systematically functionalized. nih.gov

The versatility of isoindolinone derivatives extends to their use in various chemical reactions. Nickel-catalyzed amidoalkylation reactions of γ-hydroxy lactams, including 3-hydroxy-2-isopropylisoindolin-1-one, have been shown to produce good yields of 3-substituted isoindolinones. acs.org This demonstrates the compound's utility in forming new carbon-carbon and carbon-heteroatom bonds, a fundamental aspect of complex molecule construction.

Development of Advanced Molecular Probes and Imaging Agents

The structural framework of this compound and its derivatives makes them suitable candidates for the development of molecular probes and imaging agents. These tools are crucial for visualizing and studying biological processes at the molecular level.

The synthesis of isoindole-stapled peptides, inspired by natural toxins, has been explored for creating new probes and imaging agents. researchgate.net This process involves using ortho-phthalaldehydes to create isoindole staples, transforming linear precursors into bioactive cyclic products. researchgate.net While not directly involving this compound, this research highlights the potential of the broader isoindolinone scaffold in this field.

The development of fluorescent probes is another area where isoindolinone-based structures could be applied. The core structure can be modified with fluorophores to create molecules that can be used in fluorescence-based assays, such as those employed in high-throughput screening for drug discovery. acs.org

Potential in Agrochemical Research and Development

The discovery and development of new agrochemicals, such as pesticides and herbicides, is an ongoing area of research. nih.gov Chemical building blocks, including heterocyclic compounds, play a significant role in the synthesis of novel agrochemicals. rsc.org

While direct research linking this compound to agrochemical applications is not extensively documented, its nature as a heterocyclic building block suggests potential in this area. sigmaaldrich.com The development of new pesticides often involves the synthesis and screening of large libraries of compounds, and the isoindolinone scaffold could provide a starting point for creating new chemical entities with desired biological activities. nih.gov The trifluoromethoxy (OCF3) group, for example, has had a significant impact in agrochemical research, and the ability to incorporate such groups into heterocyclic scaffolds is a key area of synthetic chemistry. rsc.org

Exploration in Material Science Applications

Material science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.org The unique properties of organic molecules are increasingly being harnessed to create advanced materials with specific functions.

Some sources suggest that isoindolinone derivatives are being explored for their potential in material science. smolecule.comevitachem.com For instance, the unique chemical properties of related compounds are noted for their potential in this field. smolecule.com The development of materials with novel optical or electronic properties often relies on the synthesis of new organic compounds. ossila.com For example, 3-(4-Fluorophenyl)-1-isopropylindole, a related indole (B1671886) derivative, exhibits non-linear optical properties. ossila.com

The broader field of material science encompasses the development of polymers, nanomaterials, and other structural materials. wikipedia.org The incorporation of specific organic moieties, such as the isoindolinone core, into larger polymeric or supramolecular structures could lead to materials with tailored properties.

Interdisciplinary Research Opportunities and Collaborations

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. nsf.govwikipedia.org Such research involves the integration of knowledge and techniques from multiple disciplines to solve complex problems that are beyond the scope of a single field. nsf.govuhasselt.be

The study of this compound and its derivatives naturally sits (B43327) at the intersection of chemistry, biology, and medicine. For example, the development of new therapeutics based on this scaffold requires collaboration between synthetic chemists, pharmacologists, and clinicians. acs.org

Furthermore, the exploration of this compound in material science would necessitate partnerships between chemists, physicists, and engineers to design, synthesize, and characterize new materials. wikipedia.org The National Science Foundation (NSF) actively supports interdisciplinary research, recognizing its importance in accelerating scientific discovery and addressing societal challenges. nsf.gov

Current Challenges and Future Perspectives in this compound Research

Despite its potential, research into this compound faces several challenges. A significant hurdle is the often complex, multi-step synthesis required to produce the compound and its derivatives. researchgate.net Developing more efficient and scalable synthetic routes is a key area for future research. enamine.net

Another challenge lies in the comprehensive characterization of the biological activity and material properties of new derivatives. This requires access to sophisticated analytical techniques and high-throughput screening platforms.

Future research will likely focus on several key areas:

Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse functional groups will be crucial for exploring the full potential of the this compound scaffold.

Structure-activity relationship (SAR) studies: Detailed SAR studies will provide a deeper understanding of how specific structural modifications influence the biological activity or material properties of these compounds. acs.org

Exploration of new therapeutic areas: While research has focused on CNS disorders, the potential of these compounds in other areas, such as oncology, warrants further investigation. nih.gov

Development of novel materials: A more systematic exploration of the use of this compound derivatives in the creation of functional materials is a promising future direction.

Q & A

Q. What are the established synthetic routes for 3-Isopropylisoindolin-1-one, and how can their efficiency be optimized?

The synthesis of this compound typically begins with isoindolinone derivatives. A common approach involves alkylation or nucleophilic substitution reactions using precursors like 6-substituted isoindolin-1-one (e.g., 6-chloroisoindolin-1-one) with isopropylamine under controlled conditions . Optimization strategies include:

  • Reagent selection : Use catalysts like palladium or copper for cross-coupling reactions to improve yield .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures purity.
  • Characterization : Validate via 1H^1H/13C^{13}C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HPLC (≥95% purity) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Characterization requires a multi-technique approach:

  • Spectroscopy : NMR (1H^1H, 13C^{13}C, DEPT-135) to confirm substituent positions and stereochemistry. Compare peaks to computational predictions (e.g., DFT) .
  • Mass spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]+^+ at m/z 190.12).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (if crystals are obtainable) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at room temperature, away from light and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent IC50_{50} measurement protocols .
  • Control groups : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls to normalize data .
  • Statistical rigor : Apply ANOVA or t-tests with p < 0.05 significance thresholds. Report confidence intervals for reproducibility .
  • Meta-analysis : Compare datasets across studies using platforms like SciFinder to identify trends or outliers .

Q. What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

  • DFT calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) for reaction feasibility .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental binding assays .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can the synthetic scalability of this compound be assessed without compromising academic research rigor?

  • Batch optimization : Test reaction scalability in 1 g→10 g increments. Monitor yield and purity trends .
  • Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy to evaluate sustainability .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Methodological Considerations

Q. What experimental design principles are critical for studying this compound’s mechanism of action?

  • Dose-response studies : Use 5–7 concentration levels to establish EC50_{50} curves .
  • Time-course assays : Measure effects at 24, 48, and 72 hours to assess temporal dynamics.
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with western blotting for target protein modulation .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed protocols : Specify reagent grades, equipment models (e.g., Bruker NMR), and software versions (e.g., MestReNova for NMR analysis) .
  • Supporting information : Provide raw spectral data (e.g., NMR .dx files) and crystallographic CIF files in supplementary materials .
  • Error reporting : Disclose failed attempts (e.g., solvent incompatibility) to guide future work .

Data Presentation Guidelines

  • Tables : Include yield, melting point, and spectral data (e.g., 1H^1H NMR shifts) in a standardized format .
  • Figures : Use high-resolution schemes for synthetic pathways and docking poses. Label axes clearly (e.g., "Concentration (μM)" vs. "% Viability") .
  • Ethical compliance : Declare IRB/IEC approvals for biological studies and raw data accessibility statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.